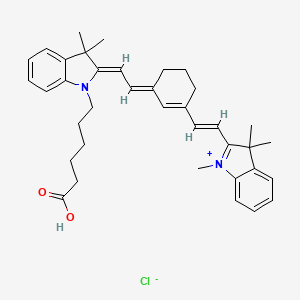
Cyanine7 carboxylic acid (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7 carboxylic acid (chloride) is a near-infrared fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its excellent photophysical properties, including high molar extinction coefficient, high fluorescence quantum yield, and relatively long absorption and emission wavelengths . This compound is particularly valuable in biological imaging and labeling applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanine7 carboxylic acid (chloride) can be synthesized through several methods. One common approach involves the reaction of an indole derivative with a carboxylic acid derivative under specific conditions. The synthesis typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Cyanine7 carboxylic acid (chloride) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine7 carboxylic acid (chloride) undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group (such as chloride) with a nucleophile.
Condensation reactions: These reactions involve the formation of a larger molecule through the combination of two smaller molecules, often with the elimination of a small molecule like water.
Common Reagents and Conditions
Common reagents used in reactions with Cyanine7 carboxylic acid (chloride) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts or activating agents .
Major Products Formed
The major products formed from reactions involving Cyanine7 carboxylic acid (chloride) depend on the specific reagents and conditions used. For example, reactions with amines can produce amides, while reactions with alcohols can yield esters .
Wissenschaftliche Forschungsanwendungen
Cyanine7 carboxylic acid (chloride) has a wide range of applications in scientific research, including:
Biological Imaging: It is used as a fluorescent marker for imaging biological tissues and cells due to its near-infrared emission, which allows for deep tissue penetration and minimal background interference.
Drug Delivery: The compound is used in the development of drug delivery systems, where it helps track the distribution and release of therapeutic agents.
Molecular Probes: Cyanine7 carboxylic acid (chloride) is employed in the design of molecular probes for detecting specific biomolecules and studying biological processes.
Wirkmechanismus
The mechanism of action of Cyanine7 carboxylic acid (chloride) involves its interaction with biomolecules, such as proteins and nucleic acids. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding . This property makes it a valuable tool for studying DNA and other biomolecules in various research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Cyanine7 carboxylic acid (chloride) include:
- Cyanine3 carboxylic acid
- Cyanine5 carboxylic acid
- Cyanine5.5 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
Uniqueness
Cyanine7 carboxylic acid (chloride) is unique due to its near-infrared emission, which provides advantages in biological imaging applications. Its high molar extinction coefficient and fluorescence quantum yield make it particularly effective for deep tissue imaging and minimal background interference .
Eigenschaften
Molekularformel |
C37H45ClN2O2 |
|---|---|
Molekulargewicht |
585.2 g/mol |
IUPAC-Name |
6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
InChI-Schlüssel |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


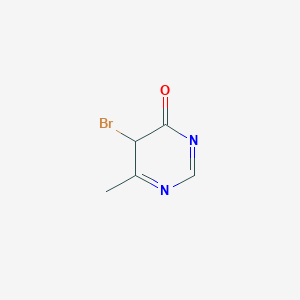
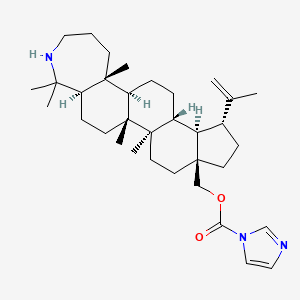
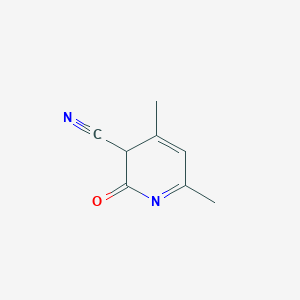
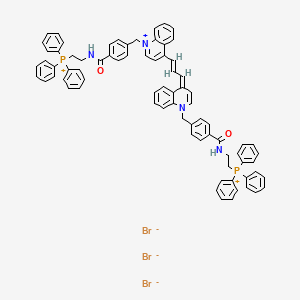
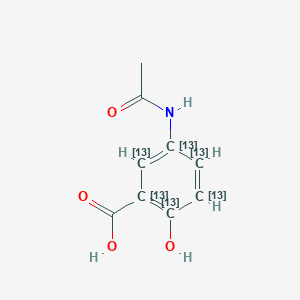
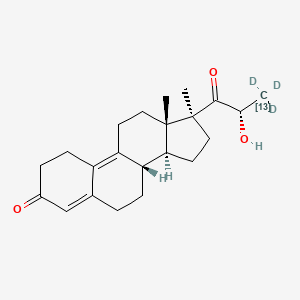

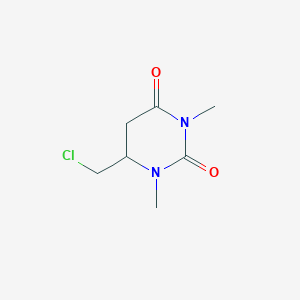
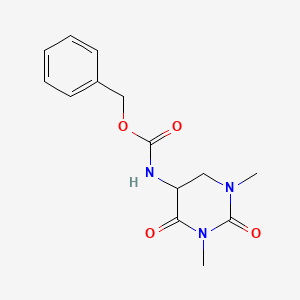
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

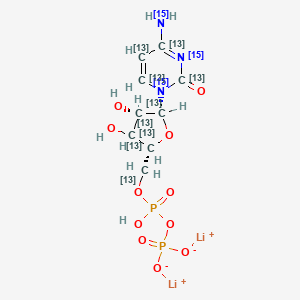
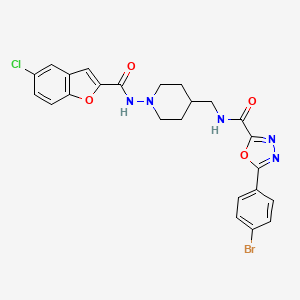
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
